molecular formula C21H23NO4 B1630983 Dihydropalmatine

Dihydropalmatine

Cat. No.: B1630983
M. Wt: 353.4 g/mol
InChI Key: PTPHDVKWAYIFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydropalmatine (chemical formula: C21H23NO4) is a natural alkaloid isolated from the plant Berberis aristata. It belongs to the stilbene class of compounds and has a molecular weight of 353.41 g/mol . The compound is characterized by its light yellow to yellow color and solid state.

Mechanism of Action

Target of Action

Dihydropalmatine is a natural alkaloid isolated from the plant Berberis aristata The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that this compound interacts with its targets to exert its effects . The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

It is known that this compound can influence various biochemical processes due to its interaction with its targets . The downstream effects of these interactions on various biochemical pathways are subjects of ongoing research.

Pharmacokinetics

It is known that these properties can significantly impact the bioavailability of this compound

Result of Action

It is known that this compound can exert various effects at the molecular and cellular level due to its interaction with its targets . The specific nature of these effects is a subject of ongoing research.

Action Environment

It is known that various environmental factors can influence the action of this compound

Preparation Methods

a. Synthetic Routes

While dihydropalmatine can be synthesized, its natural source remains the primary route. The compound is extracted from Berberis aristata, a plant known for its medicinal properties. Synthetic methods involve modifications of the natural structure or total synthesis.

b. Industrial Production

Industrial-scale production methods typically rely on extraction from the plant material. The isolation process involves solvent extraction, followed by purification steps such as chromatography or crystallization.

Chemical Reactions Analysis

Dihydropalmatine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form various derivatives.

    Reduction: Reduction reactions yield dihydroberberine, an intermediate in the biosynthesis of berberine.

    Substitution: Substituent groups can be introduced at specific positions.

Common reagents and conditions include:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

    Substitution: Acid-catalyzed reactions using Lewis acids.

Major products:

  • Oxidation: Berberine derivatives.
  • Reduction: Dihydroberberine.
  • Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Dihydropalmatine finds applications in:

    Medicine: It exhibits analgesic, sedative, and hypnotic effects.

    Chemistry: As a natural product, it serves as a valuable starting material for the synthesis of related compounds.

    Biology: Research on its effects on cellular processes and receptors.

    Industry: Potential applications in pharmaceuticals and cosmetics.

Comparison with Similar Compounds

Dihydropalmatine stands out due to its unique structure and diverse applications. Similar compounds include berberine, palmatine, and jatrorrhizine.

Properties

IUPAC Name

2,3,9,10-tetramethoxy-6,8-dihydro-5H-isoquinolino[2,1-b]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,9-11H,7-8,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPHDVKWAYIFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C3C4=CC(=C(C=C4CCN3C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydropalmatine
Reactant of Route 2
Dihydropalmatine
Customer
Q & A

Q1: What are the common adulterants of Berberis aristata, and how can Dihydropalmatine analysis help in their identification?

A1: Berberis aristata is often adulterated with species like Berberis asiatica, Mahonia borealis, and Coscinium fenestratum. Direct analysis in real-time mass spectrometry (DART MS), coupled with principal component analysis (PCA), can differentiate Berberis aristata from its adulterants by analyzing their chemical fingerprints. This method can detect the presence or absence of characteristic alkaloids like this compound, helping researchers and industry professionals ensure the authenticity and quality of herbal products. []

Q2: How does the presence of this compound in Zuojin Formula contribute to its potential anticancer properties?

A2: Zuojin Formula, a traditional Chinese medicine, contains this compound along with other alkaloids like rutaecarpine, evodiamine, and berberine. Studies have shown that this compound exhibits inhibitory effects against the proliferation of human gastric cancer cells (NCI-N87) and colon adenocarcinoma cells (Caco-2). This suggests that this compound, along with other active compounds in Zuojin Formula, might contribute to its potential anticancer effects. []

Q3: Can this compound be unintentionally produced during the isolation of other alkaloids?

A3: Yes, 8-trichloromethyl-7,8-dihydropalmatine, a derivative of this compound, has been identified as an artifact during the isolation of tetrahydropalmatine. This highlights the importance of careful analysis and interpretation of results during the isolation and characterization of alkaloids from natural sources. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.